7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a trifluoromethyl group (-CF3), a benzopyran ring, and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced to molecules through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide information about the compound’s vibrational properties, electronic structure, and molecular geometry .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trifluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trifluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate with sulfuric acid and sodium hydroxide to form 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid.", "Step 3: Oxidation of 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid with hydrogen peroxide and acetic acid to form 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.", "Step 4: Purification of the product by washing with sodium bicarbonate, drying with magnesium sulfate, and recrystallization from a mixture of methanol and diethyl ether.", "Step 5: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
1956332-20-9 | |
Molekularformel |
C11H9F3O3 |
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-6-3-7(10(15)16)5-17-9(6)4-8/h1-2,4,7H,3,5H2,(H,15,16) |
InChI-Schlüssel |
QMKNOUDMVJFHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.